![molecular formula C7H18Cl2N2 B1285418 4-(2-Aminoethyl)piperidine dihydrochloride CAS No. 90000-31-0](/img/structure/B1285418.png)
4-(2-Aminoethyl)piperidine dihydrochloride
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Overview
Description
“4-(2-Aminoethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, involves several methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)piperidine dihydrochloride” consists of a piperidine ring with an ethylamine substituent. The molecular weight of the compound is 201.137 Da .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, are involved in various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Treatment of Psychotic Disorders
The compound has been used in the development of a Trace Amine-Associated Receptor 1 (TAAR1) agonist for the treatment of psychotic disorders . The TAAR1 agonist, based on a 4-(2-aminoethyl)piperidine core, displayed a dose-dependent activation of the receptor . This compound represents a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
Synthesis of Piperazines
The compound is used in the synthesis of piperazines . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Medicinal Chemistry Research
The compound is used in medicinal chemistry research . It provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)piperidine dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
4-(2-Aminoethyl)piperidine dihydrochloride acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the activity of monoaminergic systems in the brain, which are involved in various physiological functions such as mood, cognition, and perception .
Biochemical Pathways
Upon activation of TAAR1, 4-(2-Aminoethyl)piperidine dihydrochloride can influence several biochemical pathways. These include the modulation of dopamine-dependent hyperlocomotion, which is a key factor in disorders associated with increased dopaminergic function, such as schizophrenia .
Result of Action
The activation of TAAR1 by 4-(2-Aminoethyl)piperidine dihydrochloride can lead to a reduction in dopamine-dependent hyperlocomotion . This suggests that the compound could potentially be used in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
properties
IUPAC Name |
2-piperidin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGICLENNVUHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590175 |
Source
|
Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90000-31-0 |
Source
|
Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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